Na+/H+ Exchanger Isoform-1 Inhibitor

説明

Physiological Significance of NHE1 in Cellular Homeostasis

NHE1 plays a central role in maintaining the delicate balance of the intracellular environment, which is essential for normal cell function and survival. Its primary functions include the regulation of intracellular pH, cell volume, and the concentration of key intracellular ions. karger.comannualreviews.orgnih.gov

Role in Intracellular pH Regulation

The primary and most well-established function of NHE1 is the regulation of intracellular pH (pHi). nih.govnih.gov Cellular metabolic activities continuously produce acidic byproducts, which can lead to a decrease in pHi. researchgate.net Intracellular acidification can be detrimental, as most physiological processes are highly pH-sensitive. nih.gov NHE1 acts as a primary defense mechanism against cytoplasmic acidification by extruding protons from the cell. karger.comresearchgate.net In response to an intracellular acid load, NHE1 is allosterically activated, leading to a rapid increase in pHi back towards the physiological range. karger.com This function is crucial in virtually all mammalian cells and is essential for processes ranging from cell proliferation to preventing apoptosis. karger.comualberta.ca For instance, in pancreatic acinar cells, NHE1 is the major regulator of pHi, both in resting states and during stimulation. physiology.org Similarly, it is the primary regulator of pHi against acidosis in preimplantation mouse embryos. oup.com

Contribution to Cell Volume Homeostasis

NHE1 is a key player in the regulation of cell volume. karger.comannualreviews.orgnih.gov Cells are constantly subjected to changes in extracellular osmolarity, which can cause them to swell or shrink. NHE1 is strongly activated by cell shrinkage. insel.ch The influx of Na+ mediated by NHE1 activation leads to an increase in intracellular osmolarity, causing water to enter the cell and restoring its volume. This process is often coupled with the activity of other ion transporters. karger.com The role of NHE1 in volume regulation is critical for maintaining cell structure and function, and its dysregulation can contribute to pathological conditions. researchgate.net

Modulation of Intracellular Ion Concentrations (Na+, Ca2+)

By exchanging H+ for Na+, NHE1 directly increases the intracellular sodium concentration ([Na+]i). insel.ch This alteration in [Na+]i can, in turn, influence the concentration of other ions, most notably intracellular calcium ([Ca2+]i). The increase in [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, and can even cause the NCX to operate in reverse, bringing Ca2+ into the cell. nih.govnih.gov This functional coupling between NHE1 and NCX means that NHE1 activity can indirectly lead to an elevation in [Ca2+]i. nih.gov This interplay is significant in various cellular signaling pathways. For example, in the suprachiasmatic nucleus, the brain's central clock, blockade of NHE1 with cariporide (B1668443) was shown to increase basal [Ca2+]i, an effect linked to L-type Ca2+ channels. nih.gov However, in some cell types, such as pancreatic acini, disruption of NHE1 did not have a significant effect on intracellular Ca2+ homeostasis under specific stimulation conditions. physiology.org

General Principles of Na+/H+ Exchanger Isoform-1 Inhibition

The inhibition of NHE1 is a key pharmacological strategy to counteract the potentially detrimental effects of its over-activation in certain disease states. patsnap.comnih.gov NHE1 inhibitors are compounds that block the ion exchange function of the protein, thereby preventing the associated changes in intracellular pH and ion concentrations. patsnap.compatsnap.com

Mechanisms of NHE1 Protein Binding and Ion Exchange Blockade

NHE1 inhibitors function by binding directly to the NHE1 protein, thereby obstructing its transport activity. patsnap.com Cryo-electron microscopy studies have revealed that NHE1 operates via an elevator-like conformational change to exchange ions. nih.gov Inhibitors like cariporide bind to an outward-facing conformation of the transporter, competing with Na+ for a binding site that includes the key residue Asp267. nih.gov This binding locks the transporter in a state where it can no longer shuttle ions across the membrane, effectively blocking the exchange of intracellular H+ for extracellular Na+. nih.gov This prevents the rise in intracellular sodium and the subsequent cellular effects. patsnap.compatsnap.com

Overview of Established Classes of NHE1 Inhibitors

Several classes of chemical compounds have been identified as inhibitors of NHE1, with varying degrees of potency and specificity. patsnap.comnih.gov

Pyrazinoylguanidines: This class is derived from the diuretic amiloride (B1667095), which was one of the first compounds identified to have NHE inhibitory activity. nih.govnih.gov More potent and commonly used derivatives include 5-(N-ethyl-N-isopropyl) amiloride (EIPA), 5-(N,N-dimethyl) amiloride (DMA), and 5-(N,N-hexamethylene) amiloride (HMA). nih.gov

Benzoylguanidines: Developed to have higher specificity for NHE1 compared to the amiloride derivatives, this class features a phenyl ring instead of the pyrazine (B50134) core. nih.gov Prominent examples include cariporide and eniporide (B1671292). nih.govnih.gov

Bicyclic Guanidines: This is a newer generation of NHE1 inhibitors. nih.gov Examples include zoniporide, which shows high potency and selectivity for NHE1. medchemexpress.com

The development of these inhibitors has been instrumental in studying the physiological roles of NHE1 and exploring its potential as a therapeutic target. patsnap.comnih.gov

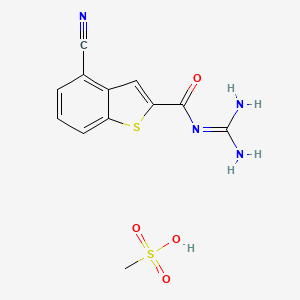

Structure

3D Structure of Parent

特性

分子式 |

C12H12N4O4S2 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC名 |

4-cyano-N-(diaminomethylidene)-1-benzothiophene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C11H8N4OS.CH4O3S/c12-5-6-2-1-3-8-7(6)4-9(17-8)10(16)15-11(13)14;1-5(2,3)4/h1-4H,(H4,13,14,15,16);1H3,(H,2,3,4) |

InChIキー |

KOLQULVVHOAMCW-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)O.C1=CC(=C2C=C(SC2=C1)C(=O)N=C(N)N)C#N |

製品の起源 |

United States |

Cellular and Molecular Physiology of Na+/h+ Exchanger Isoform 1 Inhibition

Impact on Cellular pH Dynamics

NHE-1 plays a pivotal role in protecting cells from intracellular acidification by extruding a proton in exchange for an extracellular sodium ion. patsnap.com Consequently, the inhibition of this exchanger directly impacts the cell's ability to maintain its internal pH.

Induction of Intracellular Acidification

Inhibition of NHE-1 leads to a decrease in the extrusion of protons, resulting in their accumulation within the cell and a subsequent drop in intracellular pH, a state known as intracellular acidification. patsnap.comresearchgate.net This effect has been observed across various cell types. For instance, in HEp-2 cells, the NHE-1 inhibitor Cariporide (B1668443) caused a significant decrease in pHi. researchgate.net After 24 hours of incubation, pHi dropped by 0.23 units with 2nM of Cariporide and by 0.35 units with 20nM of the inhibitor. researchgate.net Similarly, in rat C6 glioma cells, Cariporide has been shown to acidify tumors. nih.gov The inhibitor Zoniporide has also been demonstrated to cause intracellular acidification in human ovarian cancer cells. uq.edu.au

Modulation of pH Recovery Rates

A key function of NHE-1 is to facilitate the recovery of pHi following an acid load. Inhibition of NHE-1 significantly slows down or even completely blocks this recovery process. In pancreatic acinar cells, the NHE-1 inhibitor 5-(N-ethyl-N-isopropyl) amiloride (B1667095) (EIPA) completely blocked pHi recovery after an acid challenge induced by ammonium (B1175870) chloride. ahajournals.org Similarly, in pancreatic stellate cells, Cariporide (10µM) almost completely abolished pHi recovery. nih.gov Studies in rabbit ventricular myocytes have shown that Zoniporide produces a dose-dependent reduction in the rate of pHi recovery from intracellular acidosis. nih.gov In pig hearts, the NHE-1 inhibitor HOE-642 (Cariporide) caused significant delays in intracellular realkalinization during reperfusion after ischemia. nih.gov

Interactive Data Table: Effect of NHE-1 Inhibitors on Intracellular pH Recovery

| Compound | Cell Type | Concentration | Effect on pH Recovery Rate | Reference |

| Cariporide | Pancreatic Stellate Cells | 10 µM | Almost complete abolishment | nih.gov |

| EIPA | Pancreatic Acinar Cells | Not specified | Complete blockage | ahajournals.org |

| Zoniporide | Rabbit Ventricular Myocytes | 0.001–1 μM | Dose-dependent reduction | nih.gov |

| HOE-642 (Cariporide) | Pig Hearts | 2 mg/kg | Significant delay in realkalinization | nih.gov |

Alterations in Intracellular Ion Homeostasis

By blocking the exchange of sodium and hydrogen ions, NHE-1 inhibitors not only affect pHi but also lead to significant changes in the intracellular concentrations of other ions, particularly sodium and calcium.

Effects on Intracellular Sodium Concentration

The primary function of NHE-1 is to bring sodium ions into the cell. Therefore, its inhibition directly leads to a reduction in intracellular sodium levels. patsnap.com In a rabbit heart failure model, Cariporide (10 μmol/l) reduced elevated intracellular sodium concentrations to almost control values. nih.gov Research on fibroblasts expressing human NHE-1 showed that Zoniporide inhibited the uptake of radioactive sodium (22Na+) in a concentration-dependent manner, with an IC50 of 14 nM. researchgate.net This indicates a potent inhibition of sodium influx.

Prevention of Intracellular Calcium Overload

The increase in intracellular sodium due to NHE-1 activity can lead to a secondary increase in intracellular calcium via the reverse mode of the Na+/Ca2+ exchanger. researchgate.net This can result in cytotoxic calcium overload, particularly in pathological conditions like ischemia-reperfusion injury. patsnap.com By preventing the initial rise in intracellular sodium, NHE-1 inhibitors can avert this calcium overload. In a rabbit heart failure model, Cariporide (10 μmol/l) reduced end-diastolic intracellular calcium to almost control levels. nih.gov In human central nervous system pericytes, inhibition of NHE-1 was shown to regulate calcium signaling by modulating calcium release from the endoplasmic reticulum. biorxiv.org

Interactive Data Table: Effect of NHE-1 Inhibitors on Intracellular Ion Concentrations

| Compound | Cell Type/Model | Concentration | Effect on Intracellular Sodium | Effect on Intracellular Calcium | Reference |

| Cariporide | Rabbit Heart Failure Model | 10 µmol/l | Reduction to almost control values | Reduction to almost control values | nih.gov |

| Zoniporide | Fibroblasts (human NHE-1) | 14 nM (IC50) | Inhibition of 22Na+ uptake | Not specified | researchgate.net |

| NHE-1 Inhibitor | Human CNS Pericytes | Not specified | Not specified | Regulation of Ca2+ signaling | biorxiv.org |

Influence on Cell Behavior and Viability

The profound changes in intracellular pH and ion concentrations induced by NHE-1 inhibitors have significant downstream effects on various cellular processes, including proliferation, migration, and survival.

Inhibition of NHE-1 has been shown to reduce cell proliferation and migration. In rabbit smooth muscle cells, EIPA (10-80 µM) reduced DNA synthesis and cell number. nih.gov In a scratch assay with the same cells, EIPA treatment led to a 66% reduction in repopulating cells. nih.gov Furthermore, Zoniporide reduced the maximal proliferation capacity and cell number in human ovarian cancer cells. uq.edu.au

A key consequence of NHE-1 inhibition, particularly in cancer cells, is the induction of apoptosis, or programmed cell death. In rabbit smooth muscle cells, EIPA treatment resulted in a 37-fold increase in the number of apoptotic cells. nih.gov In LNCaP prostate cancer cells, the combination of 2µM Lapatinib and 10µM Amiloride produced a 2.7-fold increase in early apoptosis. patsnap.com The amiloride analogue EIPA has been shown to sensitize MCF7 breast cancer cells to apoptosis induced by cisplatin. nih.gov In cholangiocarcinoma cells, Cariporide has been demonstrated to induce apoptosis. nih.gov

Interactive Data Table: Influence of NHE-1 Inhibitors on Cell Viability and Apoptosis

| Compound | Cell Type | Concentration | Effect on Viability/Apoptosis | Reference |

| EIPA | Rabbit Smooth Muscle Cells | 10-80 µM | 37-fold increase in apoptosis | nih.gov |

| Amiloride (with Lapatinib) | LNCaP Prostate Cancer Cells | 10 µM | 2.7-fold increase in early apoptosis | patsnap.com |

| EIPA (with Cisplatin) | MCF7 Breast Cancer Cells | Not specified | Sensitization to apoptosis | nih.gov |

| Cariporide | Cholangiocarcinoma Cells | Not specified | Induction of apoptosis | nih.gov |

Regulation of Cell Proliferation

Inhibition of NHE1 has been consistently shown to suppress cell proliferation across various cell types, particularly in cancer. patsnap.comspandidos-publications.com In many tumor cells, NHE1 is overexpressed and hyperactive, leading to an alkaline intracellular environment that facilitates rapid growth. patsnap.comaacrjournals.org By blocking this exchanger, inhibitors cause intracellular acidification, which can hinder tumor cell proliferation. spandidos-publications.compatsnap.comnih.gov

Research has demonstrated that either knocking down the NHE1 gene or applying specific inhibitors significantly suppresses the proliferation of gastric cancer cells. spandidos-publications.com In human CNS pericytes, inhibition of NHE1 was found to attenuate cell proliferation by modulating calcium signaling. nih.gov Similarly, studies on breast cancer and gastric cancer cells show that NHE1 inhibition can lead to cell cycle arrest, typically at the G0/G1 phase, and reduced proliferation rates. aacrjournals.orgresearchgate.netnih.gov For instance, the NHE1 inhibitor 5-(N-ethyl-N-isopropyl) amiloride (EIPA) was found to suppress the proliferation of human gastric cancer cells by upregulating the cell cycle inhibitor p21. researchgate.net

Modulation of Apoptosis Pathways

NHE1 activity is closely linked to cell survival, and its inhibition can trigger programmed cell death, or apoptosis. nih.gov Cells with active NHE1 are often more resistant to apoptotic stimuli. psu.edu Consequently, inhibiting NHE1 can induce apoptosis in cancer cells and sensitize them to other anticancer therapies. patsnap.compatsnap.com

Mechanistically, the NHE1 inhibitor EIPA has been shown to induce apoptosis in liver cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov In breast cancer cells, the inhibitor Cariporide was found to enhance doxorubicin-induced apoptosis. nih.gov Furthermore, combining NHE1 inhibition with chemotherapeutic agents like paclitaxel (B517696) has been shown to synergistically induce apoptosis in breast cancer cells. aacrjournals.orgnih.gov This suggests that downregulation of NHE1 is a trigger for activating the apoptotic pathway. nih.gov

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical processes in tumor metastasis, and NHE1 plays a pivotal role in these events. nih.gov The exchanger is often concentrated in the leading edge of migrating cells, such as lamellipodia, where it contributes to the cytoskeletal rearrangements necessary for cell movement. nih.govpsu.edu

Inhibition of NHE1 has been demonstrated to suppress the migration and invasion of various cancer cells. spandidos-publications.com For example, the NHE1-specific inhibitor Cariporide was shown to inhibit the migration and invasion of cervical cancer cells by regulating the expression and localization of membrane type 1-matrix metalloproteinase (MT1-MMP). nih.gov In hepatocellular carcinoma cells, the inhibitor EIPA was found to suppress hypoxia-induced migration and invasion by down-regulating MMP-2, MMP-9, and VEGF through the ERK1/2 signaling pathway. nih.gov Studies using NHE1-knockout cells confirm these findings, showing significantly lower rates of migration and invasion compared to wild-type cells. aacrjournals.org

Table 1: Research Findings on the Effects of NHE1 Inhibition

| Cellular Process | Cell Type | Inhibitor/Method | Observed Effect | Reference |

|---|---|---|---|---|

| Proliferation | Gastric Cancer (MKN-45, SGC-7901) | EIPA / Knockdown | Significant suppression of proliferation; cell cycle arrest. | spandidos-publications.com |

| CNS Pericytes | NHE1 Inhibitor | Attenuation of proliferation. | nih.gov | |

| Breast Cancer (MCF-7/ADR) | Cariporide | Reduced cell proliferation and tumor growth. | nih.gov | |

| Apoptosis | Liver Cancer (HepG2) | EIPA | Downregulation of Bcl-2, upregulation of Bax, leading to apoptosis. | nih.gov |

| Breast Cancer | Cariporide | Enhanced doxorubicin-induced apoptosis. | nih.gov | |

| Small Cell Lung Cancer | NHE1 antisense gene | Induced acidification and apoptosis. | nih.gov | |

| Migration & Invasion | Cervical Cancer (HeLa) | Cariporide | Inhibition of migration and invasion via MT1-MMP regulation. | nih.gov |

| Liver Cancer (HepG2) | EIPA | Suppression of hypoxia-induced migration and invasion. | nih.gov | |

| Gastric Cancer | EIPA | Prevention of migration and invasion. | spandidos-publications.com |

Mechanistic Insights into Cell Volume Regulatory Processes

NHE1 is a key player in the regulation of cell volume. patsnap.comencyclopedia.pub It participates in a process known as regulatory volume increase (RVI), where the cell counteracts shrinkage caused by hypertonic stress. nih.gov By facilitating the net uptake of Na+, which is followed by water, NHE1 helps restore cell volume. nih.gov This function can be activated by cell shrinkage, independent of changes in intracellular pH. oup.com The activity of NHE1 in volume regulation is crucial for maintaining cellular homeostasis under conditions of osmotic stress. nih.gov

Impact on Cell Adhesion

NHE1 activity also influences cell adhesion, a process fundamental to tissue structure and cell migration. nih.gov The exchanger is often localized at focal adhesion sites, which are points of contact between the cell and the extracellular matrix. nih.gov Inhibition of NHE1 activity has been shown to prevent the formation of these focal adhesions. psu.edu This is partly because the C-terminal tail of NHE1 acts as a scaffold, anchoring actin filaments via its interaction with ezrin, radixin, and moesin (B1176500) (ERM) proteins, which is essential for cytoskeletal organization and stable cell adhesion. psu.edunih.gov Disruption of this link, either through mutation or inhibition, impairs adhesion and subsequent cell migration. psu.edu

Molecular Signaling Pathways and Protein Interactions Regulated by NHE1 Inhibition

The activity of NHE1 is not constant but is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation events and protein-protein interactions.

Phosphorylation-Dependent Regulation of NHE1 Activity

Phosphorylation is a primary mechanism for regulating NHE1 activity in response to various stimuli like hormones, growth factors, and mechanical stress. nih.govfrontiersin.org The C-terminal cytosolic tail of NHE1 contains multiple phosphorylation sites that are targeted by a variety of protein kinases. nih.govlongdom.org

Inhibitors can modulate NHE1 activity by influencing these phosphorylation events. For instance, the drug Sildenafil has been shown to reduce the hyperactivity of NHE1 by promoting the dephosphorylation of Ser703, without affecting the protein's essential basal activity. frontiersin.orgresearchgate.net This highlights a sophisticated level of regulation where targeting the signaling pathways that control NHE1, rather than just blocking the ion pore, offers a nuanced approach to modulating its function. frontiersin.org

Table 2: Key Protein Kinases in NHE1 Regulation

| Kinase | Effect on NHE1 Activity | Phosphorylation Site (if known) | Reference |

|---|---|---|---|

| ERK (Extracellular signal-regulated kinase) | Activation | Ser703 | nih.govfrontiersin.org |

| Akt (Protein Kinase B) | Inhibition / Activation (context-dependent) | Ser648 (inhibition) | frontiersin.orglongdom.org |

| p38 MAPK | Inhibition | Not specified | longdom.org |

| Rock (Rho-associated kinase) | Activation | Not specified | longdom.org |

| PKG (Protein Kinase G) | Activation / Inhibition (context-dependent) | Ser648, Ser703 | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Class/Type |

|---|---|

| Amiloride | NHE1 Inhibitor |

| Cariporide | NHE1 Inhibitor |

| 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | NHE1 Inhibitor |

| Dimethyl amiloride (DMA) | NHE1 Inhibitor |

| EMD87580 | NHE1 Inhibitor |

| 5-(N,N-hexamethylene)amiloride (HMA) | NHE1 Inhibitor |

| Paclitaxel | Chemotherapeutic Agent |

| Doxorubicin (B1662922) | Chemotherapeutic Agent |

| Sildenafil | PDE5A Inhibitor |

| Calyculin-A | Protein Phosphatase Inhibitor |

| Thapsigargin | SERCA inhibitor |

| Lifitegrast | Cell Adhesion Inhibitor |

Interaction of NHE1 with Cytoskeletal Proteins

NHE1 is not a freely diffusing membrane protein; it is physically linked to the underlying actin cytoskeleton. This interaction is crucial for localizing the exchanger to specific plasma membrane domains, such as lamellipodia in migrating cells, and for its role in regulating cytoskeletal organization. physiology.orgnih.gov This structural role of NHE1 can be independent of its ion translocation activity. nih.gov

The primary link between NHE1 and the actin cytoskeleton is mediated by the Ezrin/Radixin/Moesin (ERM) family of proteins . physiology.orgnih.gov

Direct Binding: NHE1 directly binds to ERM proteins through its C-terminal cytoplasmic tail. nih.gov This association is critical for anchoring NHE1 to the cortical actin network.

Functional Significance: The NHE1-ERM interaction is necessary for the proper organization of focal adhesions and actin stress fibers, thereby influencing cell shape and adhesion. nih.govnih.gov Fibroblasts expressing an NHE1 mutant that cannot bind ERM proteins exhibit a disorganized cytoskeleton and irregular cell shape, even though the exchanger's ion transport function remains intact. nih.gov This demonstrates that NHE1 acts as a structural anchor for the cytoskeleton. physiology.orgnih.gov

The interaction is further regulated by other factors, including the binding of NHE1 to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which helps to cluster NHE1 and ERM proteins at the leading edge of migrating cells. molbiolcell.org

Scaffolding Functions of NHE1 in Signaling Complexes

Beyond its role as a cytoskeletal anchor, NHE1 functions as a plasma membrane scaffold, assembling and organizing multi-protein signaling complexes. physiology.orgnih.gov This scaffolding function allows NHE1 to coordinate diverse signaling pathways by bringing enzymes, substrates, and regulatory proteins into close proximity, thereby enhancing the efficiency and specificity of signal transduction. nih.gov

NHE1's scaffolding function is mediated by its large C-terminal cytoplasmic domain, which contains multiple protein-protein interaction motifs. molbiolcell.org

ERM-Based Signalplex: The interaction with ERM proteins is central to its scaffolding role. By recruiting ERM proteins, NHE1 can assemble a larger signalplex. For example, during apoptosis, NHE1 and phosphorylated ERM proteins associate, leading to the recruitment and activation of the pro-survival kinase Akt. nih.gov This requires the ERM proteins to also bind PI3-kinase, an upstream activator of Akt. nih.gov

ERK2 Scaffolding: NHE1 has been identified as a membrane scaffold protein for ERK2. nih.gov The disordered intracellular tail of NHE1 contains specific docking sites (D-domains and F-sites) that directly bind ERK2. nih.gov This interaction is crucial for the cellular co-localization of NHE1 and ERK1/2 and for the efficient activation of the ERK pathway. nih.gov The scaffolding of ERK2 by NHE1 regulates the phosphorylation of both proteins. nih.gov

Other Binding Partners: The NHE1 cytoplasmic tail binds to a variety of other regulatory and signaling proteins, including calmodulin, calcineurin homologous protein (CHP), and carbonic anhydrase II, further highlighting its role as a signaling hub. nih.govnih.gov

Mislocalization of this scaffolding function can have significant consequences. An NHE1 mutant that cannot properly localize to the cell periphery due to a lack of ERM and PI(4,5)P2 binding can dominantly suppress cellular processes like fibronectin production by sequestering necessary signaling components. molbiolcell.orgescholarship.org

Crosstalk Between NHE1 and Other Membrane Ion Transporters

NHE1 activity is functionally and physically coordinated with other ion transporters in the plasma membrane to maintain cellular homeostasis. This crosstalk is essential for managing ion gradients, cell volume, and vectorial ion transport in polarized cells like those in the kidney.

NHE1 and Na+/K+-ATPase (NKA): A significant functional and physical interaction exists between NHE1 and the Na+/K+-ATPase. nih.govnih.gov

In kidney proximal tubule cells, stimulation of NKA activity leads to a concomitant increase in NHE1 expression and activity. nih.gov

Conversely, NHE1 activity is required for maximal NKA activity, including the phosphorylation of the NKA α1 subunit and its trafficking to the plasma membrane. nih.gov

The two proteins physically associate, and this association is critical for the regulation of NKA by nanomolar concentrations of ouabain. nih.gov Inhibition of NHE1 prevents the ouabain-mediated stimulation of NKA. nih.gov

The mechanism is thought to involve NHE1's scaffolding properties rather than its ion transport function, potentially by facilitating phosphorylation by common kinases. nih.gov

NHE1 and Bicarbonate Transporters: NHE1 and bicarbonate transporters both play crucial roles in regulating intracellular pH. While they are co-localized on the basolateral membrane of many epithelial cells and share the goal of regulating pHi, direct functional interactions are less well-characterized. nih.gov In cholangiocytes, the anion exchanger 2 (AE2) works in concert with other transporters like CFTR, whose function can be influenced by the NHE1-scaffolded protein ezrin, suggesting an indirect regulatory link. jst.go.jp

NHE1 and Sodium-Glucose Cotransporter (SGLT): In the context of certain disease states, inhibitors of SGLT2 have been proposed to confer cellular protection by indirectly affecting intracellular Na+ and Ca2+ levels, potentially through the inhibition of NHE1. researchgate.net This suggests a functional link based on the shared dependence on the sodium gradient.

Influence on Downstream Intracellular Signaling Cascades

Through its ion transport activity and its scaffolding function, NHE1 significantly influences major intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. nih.gov The relationship is often bidirectional, with these pathways both regulating and being regulated by NHE1. nih.gov

MAPK Pathways (ERK, JNK, p38): The effect of NHE1 on MAPK activity is highly context-dependent and varies with cell type and stimulus. karger.comnih.gov

ERK1/2: In some contexts, NHE1 activity is required for full activation of the ERK pathway. mdpi.com However, under other conditions, such as osmotic shrinkage, NHE1 activity can lead to an inhibition of ERK1/2 in a pHi-independent manner. nih.gov The scaffolding of ERK2 by NHE1 is a key mechanism for regulating this pathway's activation. nih.gov

c-Jun N-terminal kinase (JNK): Osmotic stress-induced activation of JNK is partially dependent on NHE1-mediated intracellular alkalinization. nih.gov

p38 MAPK: Activation of p38 by osmotic stress occurs independently of NHE1. nih.gov However, p38 can in turn contribute to the activation of NHE1 under these conditions. nih.gov

PI3K/Akt Pathway: NHE1 plays a crucial role in activating the pro-survival PI3K/Akt pathway. nih.gov

As a scaffold, NHE1 recruits ERM proteins, which in turn recruit PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent activation of Akt. nih.gov

This NHE1-dependent activation of Akt is critical for promoting cell survival by inhibiting apoptosis. nih.gov Cells expressing an NHE1 mutant that cannot bind ERM proteins show reduced Akt activity and are more susceptible to apoptosis. nih.gov

Furthermore, Akt can directly phosphorylate NHE1, creating a potential feedback loop. ahajournals.orgnih.gov

This intricate involvement in core signaling pathways positions NHE1 as a central regulator of fundamental cellular decisions, including proliferation, survival, and migration. nih.gov

Gene Expression and Proteomic Responses to NHE1 Inhibition

The pharmacological blockade of NHE1 activity instigates significant reprogramming of cellular gene and protein expression landscapes. These changes are integral to the physiological outcomes observed with NHE1 inhibitor treatment in various pathological contexts, including cardiac conditions and cancer.

Inhibition of NHE1 has been demonstrated to modulate the transcription of a diverse array of genes. These alterations can be either direct consequences of modified intracellular ion concentrations and pH or indirect effects stemming from the modulation of signaling pathways sensitive to NHE1 activity.

Studies have revealed both upregulation and downregulation of specific genes following treatment with NHE1 inhibitors. For instance, in the context of cancer, inhibition of NHE1 with Cariporide has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. nih.gov This suggests a mechanism by which NHE1 inhibition can sensitize cancer cells to apoptosis-inducing ligands. Conversely, studies in vascular smooth muscle cells have demonstrated that Cariporide can suppress the expression of genes involved in inflammation and tissue remodeling, such as Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).

Interestingly, the expression of the NHE1 gene itself (SLC9A1) can be subject to regulation following its inhibition. For example, some cancer cells have been observed to upregulate NHE1 protein expression as a compensatory mechanism to overcome the effects of inhibitors like Temozolomide. nih.gov In other contexts, such as in dorsal root ganglion neurons treated with oxaliplatin, NHE1 expression has been found to be transcriptionally downregulated. nih.gov

The impact of NHE1 inhibition extends to the proteome, affecting not only the abundance of specific proteins but also their post-translational modifications (PTMs). PTMs such as phosphorylation and palmitoylation are critical for regulating protein function, localization, and interaction with other molecules.

Phosphorylation is a key PTM influenced by NHE1 activity. The kinase Akt has been shown to phosphorylate NHE1 at serine 648, a modification that can either increase or decrease NHE1 activity depending on the cellular context. nih.gov Inhibition of kinases that phosphorylate and activate NHE1, such as p90 ribosomal S6 kinase (p90RSK), which targets serine 703, can modulate NHE1 function. ahajournals.org Furthermore, the inhibition of NHE1 can indirectly affect the phosphorylation status of other proteins. For example, Cariporide has been shown to block the activation of NF-κB by preventing the degradation of its inhibitor, IκB, a process that is regulated by phosphorylation.

Palmitoylation, the reversible attachment of fatty acids to cysteine residues, is another PTM that is intertwined with NHE1 function. NHE1 itself is subject to palmitoylation, and this modification is crucial for its regulatory functions. nih.gov Inhibition of palmitoylation using compounds like 2-bromopalmitate (2BP) has been shown to affect NHE1-mediated cellular processes. nih.gov The interplay between phosphorylation and palmitoylation of NHE1 adds another layer of complexity to its regulation, with studies showing that inhibition of certain kinases can alter the palmitoylation status of NHE1. nih.gov

Organelle-Specific Effects of NHE1 Inhibition

The influence of NHE1 inhibition permeates subcellular compartments, with profound effects on the physiology of mitochondria and the endoplasmic reticulum. These organelles are central to cellular metabolism, calcium homeostasis, and stress responses, and their modulation by NHE1 inhibitors is a key aspect of the physiological effects of these compounds.

A growing body of evidence highlights the critical role of NHE1 inhibition in preserving mitochondrial function, particularly in the context of cardiac pathophysiology. Inhibition of NHE1 has been shown to protect mitochondria from ischemia-reperfusion injury by preventing the opening of the mitochondrial permeability transition pore (MPTP), a key event in cell death pathways. nih.gov This protective effect is, at least in part, mediated by the suppression of mitochondrial calcium overload. nih.gov

Furthermore, NHE1 inhibition can influence mitochondrial biogenesis, the process of generating new mitochondria. Studies have shown that treatment with NHE1 inhibitors can lead to the restoration of mitochondrial DNA-encoded gene expression. This suggests that NHE1 activity can impact the transcriptional machinery responsible for mitochondrial replication and function. The presence of an NHE1 isoform within the mitochondria itself has been reported, suggesting a direct role in modulating the mitochondrial ionic environment.

The endoplasmic reticulum (ER) is a primary site for protein synthesis and folding, and disruptions in these processes lead to ER stress. NHE1 inhibition has been implicated in the modulation of ER stress responses. In some cellular contexts, NHE1 inhibition can induce ER stress, leading to the upregulation of pro-apoptotic factors like CCAAT/enhancer-binding protein homologous protein (CHOP). nih.gov This induction of ER stress can be a mechanism by which NHE1 inhibitors promote cell death in cancer cells.

Conversely, in other scenarios, NHE1 inhibition can be protective against ER stress-induced apoptosis. For instance, in cardiomyocytes, the NHE1 inhibitor Cariporide has been shown to attenuate ER stress-induced apoptosis. nih.gov This dual role of NHE1 inhibition in modulating ER stress highlights the context-dependent nature of its effects, likely influenced by the specific cell type and the nature of the stress stimuli.

Pre Clinical Research Applications of Na+/h+ Exchanger Isoform 1 Inhibitors in Disease Models

Cardiovascular Pathophysiology in Animal Models

In the myocardium, NHE-1 is the predominant isoform, and its overactivity is linked to several pathological processes, including ischemia-reperfusion injury, cardiac hypertrophy, heart failure, and arrhythmias. ahajournals.org Extensive pre-clinical studies using animal models have demonstrated that selective NHE-1 inhibitors can confer significant cardioprotection. nih.gov

Attenuation of Myocardial Ischemia-Reperfusion Injury

A substantial body of pre-clinical evidence indicates that inhibiting NHE-1 is protective against the damage caused by myocardial ischemia and subsequent reperfusion. nih.gov This protective effect is largely attributed to the prevention of intracellular Na+ accumulation, which in turn mitigates the Ca2+ overload that triggers cell death and contractile dysfunction. nih.gov In numerous animal models, the administration of NHE-1 inhibitors before or during an ischemic event has been shown to reduce infarct size, improve the recovery of contractile function, and decrease the incidence of severe arrhythmias following reperfusion. nih.gov

Studies in various animal models, including rats and pigs, have consistently shown that NHE-1 inhibitors like Cariporide (B1668443), Eniporide (B1671292), and Zoniporide limit the extent of myocardial necrosis. ahajournals.orgnih.govnih.gov For example, in a rat model of coronary artery occlusion and reperfusion, Cariporide significantly reduced infarct size. nih.govnih.gov Similarly, Zoniporide was shown to be cardioprotective in an experimental model mimicking cardioplegic arrest during cardiopulmonary bypass, enhancing the recovery of left ventricular developed pressure. nih.gov

| NHE-1 Inhibitor | Animal Model | Key Findings | Reference(s) |

| Cariporide | Rat (Coronary Occlusion/Reperfusion) | Reduced infarct size and incidence of ventricular fibrillation. | nih.govnih.gov |

| Zoniporide | Rat (Cardiopulmonary Bypass Model) | Improved post-ischemic recovery of left ventricular developed pressure; reduced neutrophil accumulation. | nih.gov |

| Amiloride (B1667095) | Mouse (Global Cerebral Ischemia) | Reduced zinc accumulation and neuronal death in the hippocampus. | mdpi.com |

| Sabiporide | Rat Cardiomyocytes | Potent and specific NHE-1 inhibition with slow dissociation kinetics, suggesting prolonged cardioprotective effects. | nih.gov |

Prevention and Regression of Cardiac Hypertrophy and Remodeling

Chronic inhibition of NHE-1 has been demonstrated to prevent the development of cardiac hypertrophy and reverse established remodeling in several animal models. nih.gov Pathological hypertrophy, an increase in heart mass in response to sustained workload, can eventually lead to heart failure. nih.gov NHE-1 activity is heightened in models of cardiac hypertrophy, and its inhibition appears to be a critical downstream intervention. nih.govnih.gov

For instance, in a transgenic mouse model with β1-adrenergic receptor overexpression, which leads to increased sympathetic drive, the NHE-1 inhibitor Cariporide effectively prevented the development of cardiac hypertrophy and fibrosis. nih.gov Furthermore, studies have shown that long-term treatment with Cariporide can attenuate age-associated cardiac hypertrophy and fibrosis in both hypertensive and normotensive rats. nih.gov Research using the NHE-1 specific inhibitor BIIB723 also demonstrated the prevention of cardiac hypertrophy and fibrosis in rats infused with isoproterenol. nih.gov

| NHE-1 Inhibitor | Animal Model | Key Findings | Reference(s) |

| Cariporide | Rabbit (Pressure/Volume Overload) | Induced regression of established hypertrophy, heart failure, and ionic/electrophysiological remodeling. | nih.gov |

| Cariporide | Transgenic Mouse (β1-adrenergic receptor overexpression) | Prevented cardiac hypertrophy, fibrosis, and left ventricular dysfunction. | nih.gov |

| BIIB723 | Rat (Isoproterenol-induced hypertrophy) | Prevented cardiac hypertrophy and fibrosis. | nih.gov |

Effects in Experimental Heart Failure Models

The activity of NHE-1 is significantly increased in animal models and patients with heart failure. nih.gov This has positioned NHE-1 inhibition as a potential therapeutic strategy. Experimental studies using various models, including those with genetic predispositions or surgically induced failure, have shown that NHE-1 inhibitors can attenuate hypertrophy and improve cardiac function, independent of effects on afterload. nih.govahajournals.org

In rabbit models of heart failure induced by combined volume and pressure overload, chronic treatment with Cariporide initiated after the establishment of disease led to the regression of heart failure and the normalization of cellular ionic and electrophysiological parameters. nih.gov These findings suggest a direct effect on the cardiomyocyte, mitigating the maladaptive changes that drive heart failure progression. nih.gov

Modulation of Arrhythmia Genesis in Pre-clinical Settings

The overactivation of NHE-1 during ischemia and reperfusion contributes to arrhythmogenesis. ahajournals.org The resulting intracellular sodium overload can lead to calcium overload via the Na+/Ca2+ exchanger, creating conditions ripe for arrhythmias. nih.gov Pre-clinical studies have demonstrated that NHE-1 inhibitors possess antiarrhythmic properties. nih.govnih.gov

In anesthetized rats subjected to coronary artery occlusion, Cariporide reduced the incidence of ischemia-induced ventricular fibrillation from 45% to 0%. nih.govnih.gov In a similar vein, α1-adrenergic agonists, which can exacerbate reperfusion arrhythmias, have their pro-arrhythmic effects markedly decreased by NHE-1 inhibition. ahajournals.orgimrpress.com In a pig model, Cariporide was found to completely prevent the transient shortening of the monophasic action potential that occurs during early reperfusion, a phenomenon that makes the heart susceptible to reentrant arrhythmias. nih.gov This suggests that NHE-1 activity is a key mechanism behind this specific pro-arrhythmic electrophysiological change. nih.gov

| NHE-1 Inhibitor | Animal Model | Arrhythmia Type | Key Findings | Reference(s) |

| Cariporide | Rat (Ischemia/Reperfusion) | Ventricular Fibrillation (VF) | Reduced VF incidence significantly. | nih.govnih.gov |

| Cariporide | Pig (Ischemia/Reperfusion) | Reperfusion-induced Arrhythmias | Prevented transient shortening of the monophasic action potential, a substrate for reentrant arrhythmias. | nih.gov |

| Generic NHE-1 Inhibition | General (Ischemia/Reperfusion) | Ventricular Arrhythmias | Attenuated arrhythmias enhanced by α1-adrenergic agonists. | ahajournals.org |

Cancer Biology in In Vitro and Non-Human In Vivo Models

The role of NHE-1 in cancer is linked to its function in pH regulation. Many tumor cells display a reversed pH gradient, with a more alkaline interior and an acidic exterior, which facilitates proliferation, invasion, and resistance to therapy. nih.govnih.gov NHE-1 is a primary driver of this proton extrusion. nih.gov

Inhibition of Tumor Growth and Proliferation

Pre-clinical studies indicate that inhibiting NHE-1 can disrupt the favorable pH environment of cancer cells, leading to growth arrest and apoptosis. nih.govnih.gov In various in vitro cancer cell line models, treatment with selective NHE-1 inhibitors like Cariporide has been shown to suppress invasive capabilities. nih.gov

In in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, NHE-1 inhibition has also shown promise. For example, in a xenograft model of resistant breast cancer, Cariporide significantly enhanced the anti-tumor effects of doxorubicin (B1662922), leading to greater tumor growth attenuation. nih.govabmole.com These findings suggest that NHE-1 inhibitors could potentially be used to hinder tumor growth and sensitize cancer cells to existing chemotherapeutic agents. nih.govnih.gov

| NHE-1 Inhibitor | Model Type | Cancer Type | Key Findings | Reference(s) |

| Cariporide | In Vitro & In Vivo (Xenograft) | Resistant Breast Cancer | Induced apoptosis, arrested cell cycle, and improved sensitivity to doxorubicin, diminishing tumor volume. | nih.govabmole.com |

| Generic NHE-1 Inhibition | In Vitro | Various Cancers | Suppressed invasive capabilities of cancer cells. | nih.gov |

Modulation of the Tumor Microenvironment pH

The Na+/H+ Exchanger Isoform-1 (NHE-1) is a key regulator of intracellular pH (pHi) and is frequently overexpressed in tumor cells. nih.govnih.gov This upregulation contributes to a characteristic feature of the tumor microenvironment: a reversed pH gradient, where the pHi is alkaline relative to the extracellular pH (pHe), which is acidic. nih.gov This aberrant pH regulation is an early event in carcinogenesis and is considered a hallmark of many tumors. nih.gov The alkaline pHi promotes cancer cell proliferation, metabolic adaptation, and resistance to apoptosis. nih.govnih.gov

NHE-1 facilitates this reversed pH gradient by actively extruding protons from the cancer cell in exchange for sodium ions. patsnap.com This proton extrusion acidifies the immediate extracellular space, which in turn promotes the activity of acidic proteases that degrade the extracellular matrix, facilitating invasion. nih.gov The constitutively active NHE-1 in cancer cells is a primary driver in maintaining the alkaline pHi necessary for these malignant phenotypes. nih.govnih.gov

Pre-clinical studies have demonstrated that inhibiting NHE-1 can disrupt this pathological pH balance. patsnap.com By blocking the efflux of protons, NHE-1 inhibitors cause intracellular acidification. nih.govpatsnap.com This shift in pHi can hinder tumor growth and survival, suggesting that targeting NHE-1-mediated pH regulation is a viable strategy in cancer therapy. nih.govpatsnap.com

Sensitization of Cancer Cells to Chemotherapy and Radiation

A significant body of pre-clinical evidence indicates that inhibiting Na+/H+ Exchanger Isoform-1 (NHE-1) can enhance the efficacy of conventional cancer treatments like chemotherapy and radiation. patsnap.com The altered pH dynamics in tumors, maintained by NHE-1, are thought to contribute to therapeutic resistance. nih.gov

In the context of chemotherapy, studies have shown that NHE-1 inhibitors can re-sensitize resistant cancer cells. For instance, in doxorubicin-resistant breast cancer cells (MCF-7/ADR), which exhibit higher levels of NHE-1 compared to their sensitive counterparts, the NHE-1 inhibitor Cariporide was found to increase sensitivity to doxorubicin both in vitro and in vivo. nih.gov This sensitization was associated with an accumulation of doxorubicin within the cancer cells and the induction of apoptosis. nih.gov Similarly, in models of triple-negative breast cancer, NHE-1 inhibition with compounds like EMD87580 or HMA boosted the cell-killing effects of paclitaxel (B517696). nih.govepa.gov The proposed mechanism involves making the cancer cells more susceptible to drug-induced death due to their reliance on the elevated Na+/H+ exchange rate. nih.gov

NHE-1 inhibitors have also demonstrated potential as radiosensitizers. patsnap.comnih.gov Radiation therapy can paradoxically increase the expression of NHE-1, which may contribute to the development of radioresistance. nih.gov In human breast cancer cells (MDA-MB-231), combining the NHE-1 inhibitor 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) with radiation led to reduced clonogenic survival and enhanced apoptotic cell death compared to radiation alone. nih.gov The combination therapy was also more effective at inhibiting tumor growth in a xenograft mouse model. nih.gov The mechanism appears to involve the attenuation of radiation-damaged DNA repair and a decrease in pro-survival signaling pathways like NF-κB. nih.gov

Table 1: Sensitization of Cancer Cells by NHE-1 Inhibitors

| Cancer Model | NHE-1 Inhibitor | Conventional Therapy | Key Findings | Reference(s) |

| Doxorubicin-resistant Breast Cancer (MCF-7/ADR) | Cariporide | Doxorubicin | Increased doxorubicin sensitivity, induced apoptosis, decreased MDR1 expression. | nih.gov |

| Triple-Negative Breast Cancer (MDA-MB-231) | EMD87580, HMA | Paclitaxel | Significantly decreased cell viability when combined with paclitaxel. | nih.gov |

| Human Breast Cancer (MDA-MB-231) | EIPA | Radiation | Reduced clonogenic survival, enhanced apoptosis, inhibited tumor growth in vivo. | nih.gov |

| Colorectal Tumor Cells | PS-341 | Radiation | Increased sensitivity to radiation-induced cell death. | sciencedaily.com |

Suppression of Metastasis and Invasive Phenotypes

The Na+/H+ Exchanger Isoform-1 (NHE-1) plays a critical role in the cellular processes that underpin cancer metastasis, including cell migration and invasion. nih.govnih.gov Its activity is concentrated at the leading edge of migrating cells, in structures like invadopodia and pseudopodia, where it contributes to the focal acidification of the pericellular space. nih.gov This localized drop in extracellular pH activates proteases that remodel and digest the extracellular matrix (ECM), a crucial step for cancer cells to invade surrounding tissues. nih.govnih.gov

Pre-clinical research has consistently shown that inhibiting NHE-1 can suppress these invasive and metastatic behaviors across various cancer types. nih.gov For example, in highly invasive triple-negative breast cancer cells (MDA-MB-231), genetic knockout of NHE-1 resulted in markedly lower rates of migration and invasion in vitro and dramatically decreased tumor growth in xenograft models. nih.govepa.gov Similarly, pharmacological inhibition or knockout of NHE-1 in breast cancer has been shown to inhibit invasion. mdpi.com

In cervical cancer cells (HeLa), the specific NHE-1 inhibitor Cariporide was found to inhibit migration and invasion, a process mediated by the regulation of membrane type 1-matrix metalloproteinase (MT1-MMP) expression and localization. nih.gov Studies on cholangiocarcinoma cells also revealed that Cariporide reduces proliferation and induces apoptosis by decreasing intracellular pH, thereby suppressing their invasive capability. nih.gov The role of NHE-1 in promoting an invasive phenotype is linked to its control over the cytoskeleton and the formation of invasive structures essential for cell motility. nih.govnih.gov

Table 2: NHE-1 Inhibition on Metastasis and Invasion

| Cancer Model | Intervention | Key Findings on Invasion/Metastasis | Reference(s) |

| Triple-Negative Breast Cancer (MDA-MB-231) | NHE-1 Knockout | Markedly lower rates of migration and invasion in vitro; decreased tumor growth in vivo. | nih.govepa.gov |

| Cervical Cancer (HeLa) | Cariporide | Inhibited migration and invasion through regulation of MT1-MMP. | nih.gov |

| Cholangiocarcinoma Cells | Cariporide | Reduced proliferation and induced apoptosis, suppressing invasive capability. | nih.gov |

| Prostate Cancer (DU 145) | NHE-1 Knockout | Reduced cell migration in wound-healing assays. | mdpi.com |

| Esophageal Squamous Cell Carcinoma | NHE-1 Knockdown | Promoted cell migration and invasion. | nih.gov |

Neuroprotection in Pre-clinical Models

Role in Stroke and Traumatic Brain Injury Models

Na+/H+ Exchanger Isoform-1 (NHE-1) inhibitors have demonstrated significant neuroprotective potential in pre-clinical models of acute brain injury, such as ischemic stroke and traumatic brain injury (TBI). patsnap.com In these conditions, NHE-1 activity is implicated in the cascade of events leading to neuronal damage, including ionic dysregulation, neuroinflammation, and cell death. nih.govnih.gov

In experimental models of ischemic stroke, the administration of potent NHE-1 inhibitors has been shown to improve outcomes. nih.gov For instance, delayed administration of the NHE-1 inhibitors HOE642 and Rimeporide in a mouse model of stroke accelerated motor and cognitive function recovery. nih.gov This improvement was not due to a reduction in the initial infarct size but was associated with a significant decrease in microglial inflammatory activation and enhanced white matter repair and oligodendrogenesis. nih.gov Similarly, the NHE-1 inhibitor Amiloride was found to reduce neuronal death and zinc accumulation in the hippocampus following global cerebral ischemia. nih.govresearchgate.net Genetic ablation of NHE-1 or its pharmacological inhibition with Cariporide also reduced neuronal cell death after oxygen and glucose deprivation. jneurosci.org

In the context of TBI, NHE-1 expression is upregulated in reactive astrocytes, microglia, and oligodendrocytes. nih.gov In a mouse model of repetitive mild TBI, post-injury administration of the NHE-1 inhibitor HOE642 attenuated locomotor and cognitive deficits. nih.gov The treatment also reduced key pathological features, including gliosis, oxidative stress, and axonal and white matter damage. nih.gov In a model of neonatal hypoxic-ischemic brain injury, HOE642 treatment reduced neurodegeneration and improved long-term motor learning and spatial learning. nih.govsigmaaldrich.cn These findings suggest that NHE-1 inhibition mitigates secondary injury mechanisms following TBI. nih.gov

Potential in Experimental Neurodegenerative Disease Models

The investigation of Na+/H+ Exchanger Isoform-1 (NHE-1) inhibitors is an emerging area in the research of chronic neurodegenerative diseases. patsnap.com The rationale stems from the role of NHE-1 in processes like ionic homeostasis, mitochondrial function, and neuronal apoptosis, which are also implicated in the pathology of these disorders. nih.gov

One notable pre-clinical study investigated the role of NHE-1 in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease (PD). nih.gov The study found that the protein levels of NHE-1 were significantly increased in the substantia nigra pars compacta (SNpc) neurons of the PD model rats. nih.gov Treatment with the NHE-1 inhibitor HOE642 suppressed this increase in NHE-1 expression and, importantly, reduced the loss of SNpc neurons. nih.gov Furthermore, the inhibitor alleviated motor deficits (dyskinesia), mitochondrial dysfunction, and neuronal apoptosis in the PD rats. nih.gov In vitro experiments using nerve growth factor-differentiated PC12 cells confirmed that genetic knockdown of NHE-1 could prevent 6-OHDA-induced mitochondrial dysfunction and apoptosis. nih.gov This study provides the first direct experimental evidence suggesting a pathogenic role for NHE-1 in PD and highlights its potential as a therapeutic target. nih.gov

Effects on Glial Cell Survival and Function

Na+/H+ Exchanger Isoform-1 (NHE-1) is expressed in various glial cells, including astrocytes, microglia, and oligodendrocytes, and plays a significant role in their response to brain injury. nih.govnih.gov Pre-clinical studies indicate that inhibiting NHE-1 can modulate glial cell function, often shifting them from a detrimental to a more beneficial phenotype.

In models of ischemic stroke, NHE-1 inhibition has been shown to reduce neuroinflammation by altering glial cell activation. nih.gov Specifically, treatment with NHE-1 inhibitors like HOE642 and Rimeporide significantly reduced the inflammatory activation of microglia. nih.gov This modulation of microglial function is considered crucial for improving post-stroke brain repair. nih.gov Furthermore, these inhibitors were found to enhance oligodendrogenesis, increasing the proliferation and reducing the apoptosis of oligodendrocytes, which contributes to improved white matter myelination after stroke. nih.gov

Following traumatic brain injury (TBI), NHE-1 expression is elevated in reactive astrocytes and microglia. nih.gov Pharmacological inhibition of NHE-1 with HOE642 in a repetitive mild TBI model attenuated astrogliosis and microgliosis. nih.gov In a neonatal hypoxia-ischemia model, NHE-1 protein was found to be upregulated in glial fibrillary acidic protein (GFAP)-positive reactive astrocytes, and its inhibition was neuroprotective. nih.gov Studies using Amiloride in an ischemia model also showed that NHE-1 inhibition reduced the activation of both astrocytes and microglia. nih.gov By modulating the function of these glial cells, NHE-1 inhibitors can reduce inflammation and protect neurons. nih.govnih.gov

Other Disease Models Investigated with NHE1 Inhibitors

Beyond the widely studied areas of cardioprotection and oncology, the therapeutic potential of NHE1 inhibitors has been explored in a variety of other disease models. nih.govnih.gov These investigations have revealed the multifaceted role of NHE1 in conditions ranging from metabolic and kidney disorders to inflammation and fibrosis.

Pre-clinical studies have implicated NHE1 hyperactivity in the pathogenesis of metabolic disorders, particularly diabetes mellitus and its complications. ahajournals.orgahajournals.org Research using animal models suggests that NHE1 inhibition could offer protective effects.

In models of diabetes, increased NHE1 activity is linked to cardiac and vascular complications. ahajournals.orgnih.gov Studies in streptozotocin-induced diabetic rats showed that diabetes leads to increased retinal vasoconstriction, an effect that was corrected by the NHE1 inhibitor Cariporide. nih.gov This research also found that NHE1 mRNA expression was elevated in the retina after 6 and 12 weeks of diabetes, and that Cariporide treatment corrected the diabetes-induced upregulation of other vasoactive modulators. nih.gov This suggests NHE1 is involved in the functional alterations seen in early diabetic retinal microangiopathy. nih.gov

Further research highlights a broader role for NHE1 in metabolic dysfunction. In mice, the genetic loss of NHE1 was shown to mitigate high-fat diet-induced myocardial stress. nih.gov These mice exhibited enhanced insulin (B600854) sensitivity, reduced plasma glucose and insulin, and resistance to lipid deposition in the liver. nih.gov These findings suggest that long-term NHE1 inhibition may confer beneficial metabolic effects beyond the heart. nih.gov The interplay between NHE1 and metabolic pathways is further supported by evidence that NHE1 upregulation is a feature of diabetic cardiomyopathy and contributes to insulin resistance. ahajournals.orgahajournals.org

| NHE1 Inhibitor/Model | Disease Model | Key Pre-clinical Findings | Reference |

|---|---|---|---|

| Cariporide | Streptozotocin-induced diabetic rats | Corrected diabetes-induced retinal vasoconstriction; Normalized expression of vasoactive modulators (ET-1, ET-3). | nih.gov |

| NHE1 knockout (Nhe1-/-) | High-fat diet-induced metabolic stress in mice | Attenuated myocardial stress; Reduced plasma glucose and insulin; Enhanced insulin sensitivity; Resisted hepatic lipid deposition. | nih.gov |

NHE1's role in kidney disease is complex, with studies suggesting both protective and detrimental functions depending on the context of the injury (acute vs. chronic). nih.gov In models of diabetic nephropathy, a chronic condition, NHE1 inhibition has shown significant promise.

Research using rats with induced renal damage from advanced glycation end products (AGEs), a key factor in diabetic nephropathy, demonstrated that the NHE1 inhibitor Cariporide provided marked protection. nih.gov Treatment with Cariporide reversed the AGE-induced glomerular sclerosis and renal dysfunction. nih.gov The protective mechanism was linked to the suppression of oxidative stress, as Cariporide administration decreased malondialdehyde (MDA) levels and restored glutathione (B108866) (GSH) content in the renal cortex. nih.gov Furthermore, Cariporide treatment downregulated the gene expression of both NHE1 and the profibrotic mediator TGF-β1. nih.gov

In cell culture models, high glucose levels were found to induce apoptosis in renal tubular epithelial cells, accompanied by an increase in NHE1 expression and intracellular pH. nih.gov Inhibiting NHE1 using either specific siRNA or the antagonist DMA (a dimethyl amiloride compound) significantly reduced this high glucose-induced apoptosis. nih.gov These findings suggest that NHE1 activation is a critical step in the development of diabetic kidney damage. ahajournals.orgnih.govnih.gov However, in models of obstructive nephropathy, diminished NHE1 expression was associated with tubular epithelial cell apoptosis, and its pharmacological inhibition exacerbated this effect, highlighting NHE1's cytoprotective role in certain chronic kidney disease contexts. nih.gov

| NHE1 Inhibitor/Model | Disease Model | Key Pre-clinical Findings | Reference |

|---|---|---|---|

| Cariporide | Advanced Glycation End Product (AGE)-induced nephropathy in rats | Reversed glomerular sclerosis and renal dysfunction; Reduced oxidative stress (↓MDA, ↑GSH); Downregulated NHE1 and TGF-β1 gene expression. | nih.gov |

| DMA (Dimethyl amiloride) | High glucose-treated renal tubular epithelial cells (HK-2) | Suppressed high glucose-induced apoptosis; Reduced intracellular pH elevation. | nih.gov |

The involvement of NHE1 in inflammatory processes is an emerging area of research, with studies indicating that its inhibition can modulate inflammatory responses, particularly in the context of neuroinflammation.

In experimental models of ischemic stroke, delayed administration of NHE1 inhibitors like HOE642 (Cariporide) and Rimeporide was found to reduce microglial inflammatory activation. nih.gov This anti-inflammatory effect was associated with improved motor and cognitive function recovery. nih.gov Similarly, in a model of global cerebral ischemia, the NHE1 inhibitor Amiloride reduced the activation of astrocytes and microglia, key cellular mediators of neuroinflammation. mdpi.com Activated glia can release pro-inflammatory and neurotoxic factors, and by suppressing their activation, Amiloride exerted a neuroprotective effect. mdpi.com

The role of NHE1 in inflammation can be contradictory depending on the model. For instance, while some studies suggest an anti-inflammatory effect by inhibiting the production of inflammatory mediators, others have found that NHE1 plays a protective role in nociceptive sensory neurons during inflammatory pain. nih.gov In models of inflammatory bowel disease, NHE1 inhibition ameliorated the disease course in dextran (B179266) sulfate-treated mice, suggesting a pro-inflammatory role for NHE1 in the gut. nih.gov These varied findings highlight the context-dependent function of NHE1 in inflammation.

Cellular fibrosis, the excessive accumulation of extracellular matrix (ECM), is a hallmark of many chronic diseases. Pre-clinical research has identified NHE1 as a key facilitator of fibrotic processes, particularly in the heart and lungs.

In models of idiopathic pulmonary fibrosis (IPF), NHE1 was shown to support fibrosis progression. nih.gov In lung fibroblasts, treatment with profibrotic agonists like TGF-β led to stress fiber formation and differentiation into myofibroblasts, key events in fibrosis. These changes were suppressed by the NHE1 inhibitor EIPA (5-(N-ethyl-N-isopropyl)amiloride). nih.gov The study highlighted that NHE1 inhibition disrupts a positive feedback loop where NHE1 activity perpetuates TGF-β activation and fibrosis. nih.gov

Cardiac fibrosis is another area where NHE1 inhibitors have shown significant effects. The NHE1 inhibitor Cariporide was found to prevent and even cause the regression of age-related and hypertension-induced myocardial fibrosis in pre-clinical studies. nih.gov Inhibition of NHE1 is considered a potential therapeutic approach for preventing pathological remodeling of the myocardium. frontiersin.org This is supported by findings that NHE1 inhibition can prevent cardiac fibrosis in various heart failure models, including those induced by β-adrenergic receptor over-activation. nih.gov The mechanism appears to involve the interruption of signaling pathways that lead to fibroblast activation and collagen deposition. frontiersin.orgnih.gov

| NHE1 Inhibitor | Disease Model | Key Pre-clinical Findings | Reference |

|---|---|---|---|

| EIPA | In vitro model of Idiopathic Pulmonary Fibrosis (IPF) | Suppressed stress fiber formation and fibroblast-to-myofibroblast differentiation; Reduced TGF-β secretion. | nih.gov |

| Cariporide | Age-related and hypertension-induced myocardial fibrosis in rats | Prevented and/or caused regression of myocardial fibrosis. | nih.gov |

| Cariporide | Transgenic mouse model of heart failure (β1-adrenergic receptor overexpression) | Effectively prevented cardiac fibrosis and left ventricular dysfunction. | nih.gov |

The gastrointestinal tract maintains a delicate pH balance, and NHE isoforms play a crucial role in this regulation. medchemexpress.comnih.gov Pre-clinical research has focused on NHE1's function in protecting the gastric and esophageal mucosa from acid damage and its role in epithelial repair.

Studies have shown that NHE1 is vital for protecting esophageal cells against the detrimental effects of gastric acid. nih.gov Under acidic conditions that mimic acid reflux, inhibiting NHE1 led to a significant decrease in the viability of esophageal cells, demonstrating its protective function. nih.gov This protective role is also evident in the gastric mucosa. nih.gov In rabbit gastric epithelium, NHE1 is a predominant isoform in mucous cells, where it helps regulate intracellular pH, especially during periods of high gastric acidity. nih.gov

Furthermore, NHE1 is involved in the migration of gastric surface cells, a key process in epithelial repair. nih.gov Its activity is thought to be a beneficial, protective action against acid-induced damage. nih.gov However, sustained NHE1 hyperactivity, potentially triggered by repeated acid exposure, has been discussed as a factor that could favor abnormal epithelial proliferation. nih.gov In the context of gastric cancer, NHE1 expression is significantly higher compared to normal tissue, and its inhibition suppresses the proliferation and invasion of cancer cells, partly by creating a more acidic intracellular environment. nih.govnih.gov

Na+/h+ Exchanger Isoform 1 Inhibitor Drug Discovery and Development Research

Structural Basis for NHE1 Inhibition

Understanding the structural basis of how inhibitors interact with NHE1 is fundamental to the development of potent and selective drugs.

The binding of inhibitors to NHE1 is a complex process involving specific regions of the protein. The interaction of NHE1 with its inhibitors, such as amiloride (B1667095) and its derivatives, as well as benzoylguanidine compounds, is not fully understood. nih.gov However, research using chimeras of NHE1 homologues with different inhibitor sensitivities has identified several regions within the transmembrane (TM) domains that are crucial for inhibitor interaction. nih.gov Specifically, regions within TM4 and TM10-11 have been shown to contribute to the sensitivity of NHE1 to both amiloride and Hoechst-type inhibitors (HOE). nih.gov

Cryo-electron microscopy has provided high-resolution structures of the human NHE1-CHP1 complex, revealing the binding site for the inhibitor cariporide (B1668443). nih.gov The structure shows that cariporide competes with Na+ for binding to aspartate 267 (D267) from the extracellular side of NHE1, effectively blocking the transporter's activity. nih.gov This finding highlights D267 as a key residue for the binding of both substrates (Na+ and H+) and inhibitors. nih.gov

Further mutagenesis studies have helped to define the inhibitor binding domain more precisely. rmit.edu.vn Mutations of specific amino acids have been shown to alter the sensitivity of NHE1 to inhibitors like EMD87580. For instance, mutating L468 to alanine (B10760859) resulted in a 14-fold increase in the IC50 value, indicating its importance in inhibitor binding. rmit.edu.vn These studies suggest the presence of at least two inhibitor binding sites, with one being closely associated with TM4 and the C-terminal of extracellular loop 5. rmit.edu.vn

The mechanism of inhibition generally involves the inhibitor binding to specific sites on the NHE1 protein, which prevents the conformational changes necessary for the exchange of H+ and Na+ ions. patsnap.com This can occur through competitive or non-competitive binding, depending on the inhibitor's structure. patsnap.com The ultimate effect is a decrease in intracellular pH (acidification) due to the accumulation of intracellular H+ ions. patsnap.com

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of NHE1 inhibitors. Early inhibitors like amiloride, while effective, lacked specificity for the NHE1 isoform. nih.gov The development of second-generation inhibitors with improved specificity was a significant advancement. nih.gov

SAR studies have led to the design of potent and selective NHE1 inhibitors. For example, starting from the structure of sabiporide, modifications such as substituting a piperidine (B6355638) for the piperazine (B1678402) ring and replacing the pyrrole (B145914) moiety led to the identification of N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine (compound 60), a potent and cardioprotective NHE1 inhibitor. nih.gov

The general pharmacophore for many potent NHE1 inhibitors includes a guanidinium (B1211019) group or a bioisosteric equivalent, which is thought to interact with the ion-binding site of the transporter. The acylguanidine derivatives, such as cariporide and eniporide (B1671292), demonstrate selective inhibition of human NHE1 (hNHE1). nih.gov Further modifications to the scaffold have yielded even more potent compounds. For instance, the aminoguanidine (B1677879) derivative T-162559 shows more potent activity against hNHE1 than cariporide and eniporide. nih.gov

The following table summarizes the SAR of some key NHE1 inhibitors:

| Compound Class | Key Structural Features | Impact on Activity/Selectivity | Example Compounds |

|---|---|---|---|

| Pyrazinoylguanidines | Amiloride scaffold | Lacks specificity for NHE1 isoform. nih.gov | Amiloride, EIPA, DMA |

| Benzoylguanidines | Replacement of pyrazine (B50134) ring with a phenyl ring. medchemexpress.cn | Increased potency and selectivity for NHE1. medchemexpress.cn | Cariporide, Eniporide |

| Bicyclic Guanidines | Fused ring systems. medchemexpress.cn | Potent and selective NHE1 inhibition. medchemexpress.cn | Zoniporide, T-162559 |

| Piperidine-Substituted Benzoylguanidines | Substitution of piperazine with piperidine and pyrrole replacement. nih.gov | Improved potency and pharmacokinetic profile. nih.gov | N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine |

Rational Design and Development of Novel NHE1 Inhibitor Compounds

Rational drug design leverages the structural and mechanistic understanding of NHE1 to create novel and improved inhibitors. This approach aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.govnih.gov

An example of rational design is the development of N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine. nih.gov Starting with the known NHE1 inhibitor sabiporide, researchers systematically modified the molecule to improve its profile for chronic oral dosing and reduce drug-drug interaction potential. nih.gov This involved replacing a piperazine ring with a piperidine and substituting a pyrrole moiety, leading to a compound with significantly improved properties. nih.gov

Another approach involves targeting the regulatory domains of NHE1. The NHERF1 (Na+/H+-Exchanger Regulatory Factor 1) protein has PDZ domains that interact with NHE1. nih.gov By comparing the peptide sequence homology of the native ligand of NHERF1 PDZ domains with an indole-based scaffold, researchers have designed the first small-molecule antagonists that specifically target this interaction. nih.gov

The "core hopping" method is another innovative strategy for designing novel inhibitors. plos.org This computational technique involves fragment-based replacement and molecular docking to identify new core structures that can improve the activity of a template compound. plos.org While this has been applied to other targets, the principles are applicable to NHE1 inhibitor design.

The development of novel NHE1 inhibitors also benefits from a deeper understanding of the protein's structure and conformational changes during its transport cycle. nih.gov The elucidation of the inward- and outward-facing conformations of the NHE1-CHP1 complex provides a structural blueprint for designing inhibitors that can lock the transporter in an inactive state. nih.gov

Analysis of Isoform Specificity and Selectivity of NHE1 Inhibitors

The Na+/H+ exchanger family comprises several isoforms (NHE1-NHE9) with distinct tissue distributions and physiological roles. patsnap.com Therefore, the isoform specificity of NHE1 inhibitors is a critical factor in their therapeutic utility, as off-target inhibition of other isoforms can lead to undesirable side effects.

Early inhibitors like amiloride and its derivatives (e.g., EIPA) are not specific for NHE1 and can inhibit other ion transport systems. nih.gov This lack of specificity has limited their clinical application for conditions where targeted NHE1 inhibition is required. nih.gov

The development of second-generation inhibitors, such as cariporide and eniporide, represented a significant step forward in achieving isoform selectivity. nih.gov These acylguanidine derivatives show potent and selective inhibition of hNHE1 over other isoforms like hNHE2 and hNHE3. nih.gov For instance, in cells expressing different human NHE isoforms, cariporide and eniporide were significantly more potent against hNHE1. nih.gov

More recently developed compounds have demonstrated even greater selectivity. BI-9627 is a highly potent NHE1 inhibitor with an IC50 of 6 nM and shows over 30-fold selectivity against NHE2, with no measurable activity against NHE3. medchemexpress.comopnme.com T-162559 is another novel aminoguanidine derivative that selectively inhibits hNHE1 with high potency and does not affect other ion exchangers like the Na+/HCO3- cotransporter or the Na+/Ca2+ exchanger. nih.gov

The ability of certain ions to activate different NHE isoforms can also be exploited to study specificity. For example, lithium (Li+) has been shown to activate NHE1 and NHE2, but not NHE3. nih.gov

The table below provides a comparison of the isoform selectivity of several NHE1 inhibitors.

| Inhibitor | NHE1 IC50 | Selectivity Profile | Reference |

|---|---|---|---|

| Cariporide | 30 nM | Selective for NHE1 over other isoforms. | nih.gov |

| Eniporide | 4.5 nM | Selective for NHE1. | nih.gov |

| T-162559 | 0.96 nM | Highly potent and selective for NHE1. | nih.gov |

| BI-9627 | 6 nM | >30-fold selectivity against NHE2; no activity against NHE3. | medchemexpress.comopnme.com |

Strategies for Overcoming Acquired Treatment Resistance through NHE1 Inhibition

Acquired drug resistance is a major challenge in cancer therapy. nih.gov Cancer cells can develop resistance to chemotherapeutic agents through various mechanisms, including the overexpression of efflux pumps and alterations in apoptotic pathways. mdpi.comnih.gov NHE1 plays a role in creating a cellular environment that favors tumor progression and resistance. patsnap.comnih.gov Therefore, inhibiting NHE1 has emerged as a potential strategy to overcome acquired treatment resistance.

One of the key roles of NHE1 in cancer is the maintenance of an alkaline intracellular pH, which protects cancer cells from apoptosis and promotes proliferation. nih.govnih.gov By inhibiting NHE1, the intracellular pH of cancer cells decreases, leading to acidification and making them more susceptible to apoptosis induced by chemotherapeutic drugs. patsnap.comnih.gov

NHE1 inhibition has been shown to be effective in overcoming resistance to various cancer therapies. For example, the NHE1 inhibitor 5-(N,N-hexamethylene)-amiloride can enhance the suppressive effect of sorafenib (B1663141) on FLT3 signaling in acute myeloid leukemia. nih.gov Similarly, NHE1 inhibitors can increase the sensitivity of chronic myeloid leukemia cells to tyrosine kinase inhibitors. nih.gov In breast cancer, the inhibition of NHE1 by dimethyl amiloride (DMA) potentiates paclitaxel-induced apoptosis. nih.gov

Strategies to overcome acquired resistance often involve combination therapies. nih.govmdpi.com Combining standard chemotherapeutic agents with NHE1 inhibitors is a promising approach. nih.gov This strategy targets both the primary mechanism of the chemotherapeutic drug and the resistance mechanism mediated by NHE1.

Furthermore, targeting signaling pathways that regulate NHE1 activity can also be an effective strategy. For instance, the STAT3 signaling pathway has been implicated in the development of acquired drug resistance to numerous anti-neoplastic agents. mdpi.comresearchgate.net Since NHE1 can be regulated by various signaling pathways, co-targeting these pathways along with NHE1 could be a powerful approach to circumvent resistance. nih.gov

Advanced Research Methodologies and Future Directions in Na+/h+ Exchanger Isoform 1 Inhibitor Studies

Application of In Vitro Experimental Models

In vitro models are essential for the initial screening and mechanistic evaluation of NHE1 inhibitors. They provide a controlled setting to analyze the direct effects of these compounds on cellular functions.

Utilization of Cultured Mammalian Cell Lines

Cultured mammalian cell lines serve as a primary tool for studying NHE1 inhibitors. These systems are highly adaptable and allow for high-throughput screening and detailed molecular analysis. Researchers often use cell lines that are genetically modified to overexpress NHE1 or, conversely, have the NHE1 gene knocked out using techniques like CRISPR/Cas9 to study inhibitor specificity and off-target effects. nih.gov A common experimental approach is to induce intracellular acidosis and then measure the rate of intracellular pH (pHi) recovery, which is largely mediated by NHE1. researchgate.net Effective inhibitors will slow or prevent this recovery.

Recent studies have utilized three-dimensional (3D) spheroid cultures to better mimic the in vivo tumor microenvironment, which includes pH and nutrient gradients. nih.gov This is particularly relevant for cancer research, where NHE1 is implicated in tumor growth and metastasis. nih.govresearchgate.netoncotarget.com For instance, studies in breast cancer cell spheroids have assessed the effects of different classes of NHE1 inhibitors on cell viability, revealing that some compounds potently reduce viability independent of their action on NHE1. nih.govresearchgate.net

Table 1: Examples of Mammalian Cell Lines in NHE1 Inhibitor Research

| Cell Line | Application in NHE1 Research | Illustrative Research Findings |

| Chinese Hamster Ovary (CHO) | Used for stable expression of human NHE1 isoforms to assess inhibitor potency and selectivity. | Established a method to measure NHE1 activity by monitoring pHi changes, demonstrating the high potency and selectivity of novel aminoguanidine (B1677879) derivatives like T-162559. |